molecular formula C11H19N3O3 B13888615 tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate

tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate

Cat. No.: B13888615
M. Wt: 241.29 g/mol
InChI Key: UNSVZFFVGRIPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a hydroxyethyl substituent attached to a pyrazole ring.

Preparation Methods

The synthesis of tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate precursors under controlled conditions.

    Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the pyrazole ring, often using reagents like ethylene oxide or similar compounds.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the desired carbamate compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

tert-Butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity or stability.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the pyrazole ring can participate in hydrogen bonding and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl carbamate group can provide stability and enhance the compound’s bioavailability.

Comparison with Similar Compounds

tert-Butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate: This compound has a similar structure but with additional hydroxy groups, which can affect its reactivity and applications.

    tert-Butyl N-[2-hydroxy-1-phenylethyl]carbamate:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and potential biological activity.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate

InChI

InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)12-9(7-15)8-5-6-14(4)13-8/h5-6,9,15H,7H2,1-4H3,(H,12,16)

InChI Key

UNSVZFFVGRIPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=NN(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.